11-Nonadecyn-1-ol

Description

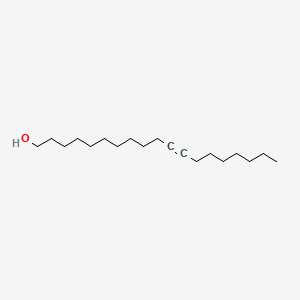

11-Nonadecyn-1-ol (CAS: 204762-48-1) is a long-chain unsaturated fatty alcohol with the molecular formula C₁₉H₃₆O and a molecular weight of 280.49 g/mol . It is characterized by a terminal hydroxyl group (-OH) at position 1 and a carbon-carbon triple bond (alkyne) at position 11. This compound typically exists as a colorless to pale yellow liquid with a distinct odor and is soluble in organic solvents such as ether and dichloromethane .

Its primary applications include serving as a synthetic intermediate in organic chemistry, particularly in the preparation of specialized polymers, surfactants, and bioactive molecules. The triple bond at position 11 enhances its reactivity, making it suitable for click chemistry (e.g., azide-alkyne cycloaddition) and catalytic functionalization .

Properties

Molecular Formula |

C19H36O |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

nonadec-11-yn-1-ol |

InChI |

InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |

InChI Key |

IVOVNDZUIKEMHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Nonadecyn-1-ol typically involves the use of long-chain alkynes and alcohols. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-decyne with 1-bromooctane in the presence of a strong base like sodium amide (NaNH2) can yield 11-Nonadecyn-1-ol .

Industrial Production Methods: Industrial production methods for 11-Nonadecyn-1-ol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 11-Nonadecyn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like or can be used.

Reduction: Catalysts like or are commonly employed.

Substitution: Reagents such as or can facilitate substitution reactions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of or .

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

11-Nonadecyn-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in studies involving lipid metabolism and membrane biology.

Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Nonadecyn-1-ol is not extensively studied. its effects are likely mediated through interactions with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or function. Additionally, the triple bond may interact with specific enzymes, altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 11-Nonadecyn-1-ol with analogous long-chain alcohols, focusing on structural features, physicochemical properties, and applications:

Structural and Reactivity Differences

Unsaturation Type: The triple bond in 11-Nonadecyn-1-ol confers higher reactivity compared to the double bond in (Z)-11-Octadecen-1-ol or the saturated Nonadecan-1-ol. Double-bonded analogs like (Z)-11-Octadecen-1-ol are more prone to oxidation or hydrogenation, limiting their utility in reactions requiring stable unsaturated backbones .

Chain Length Effects: Longer chains (e.g., 19-carbon vs. 16-carbon in 11-Hexadecyn-1-ol) increase hydrophobicity and melting points. For instance, Nonadecan-1-ol (C19) is a waxy solid, whereas 11-Hexadecyn-1-ol (C16) remains liquid at room temperature .

Stereochemical Considerations: The cis configuration in (Z)-11-Octadecen-1-ol affects its biological activity, as seen in its role as a moth pheromone component. In contrast, the linear geometry of the alkyne in 11-Nonadecyn-1-ol minimizes steric hindrance, favoring synthetic modularity .

Physicochemical Properties

| Property | 11-Nonadecyn-1-ol | Nonadecan-1-ol | (Z)-11-Octadecen-1-ol |

|---|---|---|---|

| Boiling Point | Not reported | ~300°C (estimated) | Not reported |

| Solubility | Organic solvents | Low in water | Organic solvents |

| Reactivity | High (alkyne) | Low (saturated) | Moderate (alkene) |

- The triple bond in 11-Nonadecyn-1-ol reduces its melting point compared to Nonadecan-1-ol, enhancing its miscibility in nonpolar solvents .

- 11-Hexadecyn-1-ol (C16) exhibits lower viscosity than 11-Nonadecyn-1-ol due to its shorter carbon chain .

Biological Activity

11-Nonadecyn-1-ol is a long-chain fatty alcohol with notable biological activities, including antibacterial and cytotoxic properties. This compound has garnered attention in various studies for its potential applications in pharmaceuticals, particularly in the development of antimicrobial agents.

Chemical Structure and Properties

11-Nonadecyn-1-ol is characterized by its long carbon chain, which significantly influences its biological activity. The structure can be represented as follows:

This compound's hydrophobic nature allows it to interact effectively with cell membranes, which is crucial for its antibacterial and cytotoxic effects.

Antibacterial Activity

Studies have demonstrated that 11-Nonadecyn-1-ol exhibits significant antibacterial properties against various pathogens. For instance, Naoko et al. reported that long-chain fatty alcohols, including n-Nonadecanol (which is structurally related), showed effective inhibition against several clinical pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The zones of inhibition observed were notable, indicating strong antibacterial potential.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 5 |

| Salmonella paratyphi | 5 |

| Proteus sp. | 7 |

The effectiveness of these compounds suggests that they could be developed into novel antibacterial agents, particularly against multi-drug resistant organisms.

Cytotoxicity

In addition to its antibacterial properties, 11-Nonadecyn-1-ol has been shown to possess cytotoxic effects. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, which may provide a pathway for therapeutic applications in oncology . The mechanism often involves the disruption of lipid membranes and subsequent cellular signaling pathways leading to cell death.

Case Studies

A case study involving the extraction and analysis of bioactive compounds from Paracoccus pantotrophus highlighted the presence of n-Nonadecanol and its significant antibacterial activity. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify and quantify bioactive molecules, establishing a clear link between the presence of long-chain fatty alcohols and their biological efficacy .

Research Findings

Recent literature reviews have compiled various studies on the biological activity of long-chain fatty alcohols. These reviews emphasize the potential of compounds like 11-Nonadecyn-1-ol in diverse applications ranging from antimicrobial treatments to anti-inflammatory therapies. The findings suggest a need for further exploration into the mechanisms underlying these activities, particularly their interactions at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.